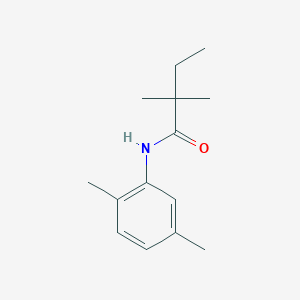![molecular formula C19H16ClNO4 B259621 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B259621.png)
2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in inflammation or cancer cell growth. It may also work by disrupting the normal functioning of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid has various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of certain types of cancer cells. However, more research is needed to fully understand the potential effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a versatile compound that can be used in various types of experiments. However, one limitation is that more research is needed to fully understand its potential effects and mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid. One area of focus could be on further understanding its potential applications in medicine, particularly as an anti-inflammatory agent or cancer treatment. Another area of focus could be on its potential use in agriculture as a herbicide or growth regulator for plants. Additionally, more research is needed to fully understand its mechanisms of action and potential effects on cellular processes.
Synthesemethoden
The synthesis of 2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid involves the reaction of 2-chlorobenzoic acid with 2-amino-2-(1-methylethylidene)acetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at high temperatures and pressures. The resulting product is then purified through various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In agriculture, it has been studied as a herbicide and as a potential growth regulator for plants. In materials science, it has been investigated for its potential use as a precursor for the synthesis of various polymers and materials.
Eigenschaften
Produktname |
2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid |
|---|---|
Molekularformel |
C19H16ClNO4 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-chloro-5-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |
InChI |
InChI=1S/C19H16ClNO4/c1-8(2)14-10-4-5-11(14)16-15(10)17(22)21(18(16)23)9-3-6-13(20)12(7-9)19(24)25/h3-7,10-11,15-16H,1-2H3,(H,24,25) |
InChI-Schlüssel |
MUMUGSSTSUBRAT-UHFFFAOYSA-N |
SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C |
Kanonische SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)





![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
